N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and a trimethoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate catalyst.
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide.
Coupling with Trimethoxybenzamide: The final step involves coupling the synthesized intermediate with 3,4,5-trimethoxybenzamide using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Chemical Reactions Analysis
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of signal transduction pathways .
Comparison with Similar Compounds
N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE can be compared with similar compounds such as:
4-Methoxyphenethylamine: Used as a precursor in organic synthesis and has similar structural features.
5-Fluorouracil: A chemotherapy drug with a different mechanism of action but similar fluorine-containing structure.
Aprocitentan: A receptor antagonist with a different therapeutic application but similar complexity in structure.
These comparisons highlight the unique structural and functional aspects of N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}-3,4,5-TRIMETHOXYBENZAMIDE, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28F4N2O6 |
---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C28H28F4N2O6/c1-26(2)12-18-22(19(35)13-26)27(28(30,31)32,25(37)34(18)14-15-6-8-17(29)9-7-15)33-24(36)16-10-20(38-3)23(40-5)21(11-16)39-4/h6-11H,12-14H2,1-5H3,(H,33,36) |
InChI Key |
YRCXVFICYASEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.